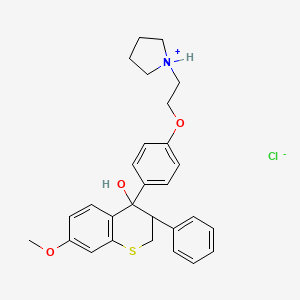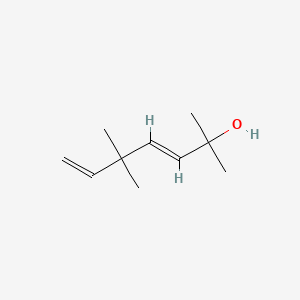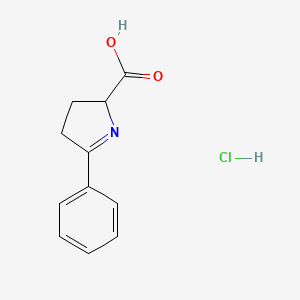
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a difluorocyclohexyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol typically involves the reaction of 4,4-difluorocyclohexanone with piperidine, followed by reduction and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperidine ring or the difluorocyclohexyl group.
Substitution: The hydrogen atoms on the piperidine ring or the difluorocyclohexyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can lead to various modified derivatives of the original compound.
Scientific Research Applications
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group and piperidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses, making the compound a valuable tool for studying molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound is a potent PARP1/2 inhibitor with significant anticancer activity.
2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide: Known for its selectivity and efficacy as a PARP-1 inhibitor.
Uniqueness
2-(1-(4,4-Difluorocyclohexyl)piperidin-4-yl)ethanol stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of a difluorocyclohexyl group with a piperidine ring and ethanol moiety provides a versatile scaffold for chemical modifications and biological studies.
Properties
Molecular Formula |
C13H23F2NO |
|---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C13H23F2NO/c14-13(15)6-1-12(2-7-13)16-8-3-11(4-9-16)5-10-17/h11-12,17H,1-10H2 |
InChI Key |
UVMJLCSNJWCXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)CCO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


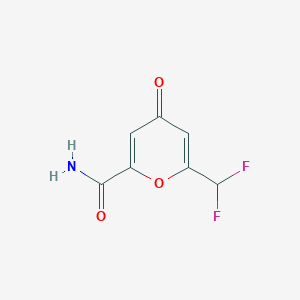
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
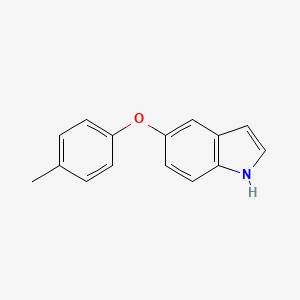
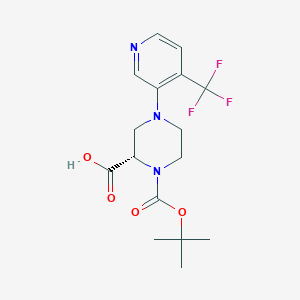
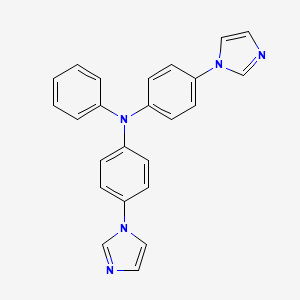

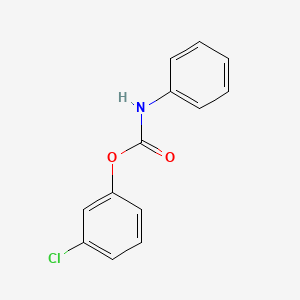
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
